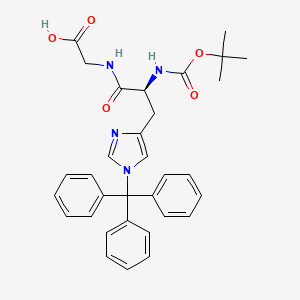

Boc-His(Trt)-Gly-OH

Description

Overview of Boc-Strategy in Peptide Synthesis

Two main strategies have dominated the field of solid-phase peptide synthesis (SPPS): the Fmoc (9-fluorenylmethyloxycarbonyl) strategy and the Boc (tert-butyloxycarbonyl) strategy. americanpeptidesociety.org The Boc strategy, one of the foundational methods in SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino terminus. americanpeptidesociety.orgnih.gov

The core principle of the Boc strategy involves a system of graduated acid lability. nih.govpeptide.com The Nα-Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) require treatment with a much stronger acid, such as hydrogen fluoride (B91410) (HF), for their removal during the final cleavage of the peptide from the solid support. nih.govpeptide.com

A typical cycle in Boc-SPPS proceeds as follows:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA), to free the terminal amine for coupling. peptide.compeptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. peptide2.com

Washing: Excess reagents and byproducts are washed away before initiating the next cycle.

While the Fmoc strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy remains highly valuable, particularly for the synthesis of certain complex or hydrophobic peptides and those containing base-sensitive modifications. americanpeptidesociety.orgnih.gov

The Role of Histidine-Containing Dipeptide Building Blocks in Advanced Synthetic Routes

The stepwise addition of single amino acids is the standard approach in SPPS. However, the synthesis of "difficult sequences"—those prone to aggregation or slow coupling kinetics—can lead to low yields and impurities. nih.gov Furthermore, certain amino acids, most notably histidine, are highly susceptible to racemization during the carboxyl group activation step required for coupling. nih.govpeptide.com The free electron pair on the imidazole (B134444) side chain of histidine can catalyze the abstraction of the α-proton, leading to a loss of stereochemical integrity. google.com

To circumvent these challenges, the use of pre-formed, protected dipeptide "building blocks" has become an advanced and powerful strategy. nih.govnih.gov By coupling a dipeptide unit in a single step, chemists can:

Reduce Racemization Risk: The peptide bond within the dipeptide is already formed. When this dipeptide is coupled to the growing peptide chain through its C-terminal residue (e.g., Glycine (B1666218) in Boc-His(Trt)-Gly-OH), the risk of racemization is shifted to the C-terminal amino acid of the block. Glycine, being achiral, cannot be racemized, making this a highly effective strategy to incorporate racemization-prone residues like histidine with high optical purity.

Overcome Aggregation: The incorporation of certain dipeptides can disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation, thereby improving reaction efficiency and the quality of the crude product. google.com

The compound This compound is a prime example of such a building block. It provides a doubly protected histidine residue already linked to glycine. The Nα-terminus is protected by the acid-labile Boc group, consistent with the Boc strategy. The reactive imidazole side chain of histidine is masked by the bulky and acid-labile Trityl (Trt) group, which effectively prevents side reactions and helps suppress racemization. peptide.comnih.govnbinno.com The C-terminal glycine carboxyl group (-OH) is left free for activation and coupling to the N-terminus of the peptide chain being synthesized. This design makes it a highly efficient and safe tool for introducing the critical His-Gly sequence into a peptide.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1428125-85-2 galedo-bio.com |

| Molecular Formula | C₃₂H₃₄N₄O₅ galedo-bio.com |

| Molecular Weight | 554.6 g/mol galedo-bio.com |

| Appearance | White to off-white solid |

| Storage Condition | 2-8 °C galedo-bio.com |

Table 2: Protecting Groups in this compound

| Protecting Group | Abbreviation | Protected Moiety | Key Characteristics | Removal Condition |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino group (Histidine) | Temporary; prevents oligomerization. peptide.com | Moderately acidic (e.g., TFA). americanpeptidesociety.org |

Structure

3D Structure

Properties

Molecular Formula |

C32H34N4O5 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C32H34N4O5/c1-31(2,3)41-30(40)35-27(29(39)33-20-28(37)38)19-26-21-36(22-34-26)32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22,27H,19-20H2,1-3H3,(H,33,39)(H,35,40)(H,37,38)/t27-/m0/s1 |

InChI Key |

BUEDEKNPBYTVJW-MHZLTWQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC(=O)O |

Origin of Product |

United States |

Design Rationale and Structural Features of Boc His Trt Gly Oh for Peptide Synthesis

Nα-tert-Butyloxycarbonyl (Boc) Protection Strategy

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino terminus of amino acids and peptides. This strategy, often referred to as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, was one of the earliest and most widely adopted methods for solid-phase peptide synthesis (SPPS) wikipedia.orgslideshare.netcreative-peptides.com.

Functionality: The Boc group effectively shields the α-amino group, preventing its participation in unwanted side reactions, such as self-coupling or reaction with activated carboxyl groups during peptide bond formation creative-peptides.comresearchgate.net.

Deprotection: A key characteristic of the Boc group is its lability under acidic conditions. It is typically removed using trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM) creative-peptides.comresearchgate.net. This acidic deprotection step regenerates the free α-amino group, making it available for the subsequent coupling reaction.

Advantages and Disadvantages: The Boc strategy offers good stability to basic conditions, which is advantageous when employing base-sensitive coupling reagents or performing reactions in basic media. However, the requirement for strong acidic conditions for Boc removal can sometimes lead to cleavage of other acid-labile side-chain protecting groups if not carefully managed, and it can be harsh for very long or sensitive peptide sequences wikipedia.orgresearchgate.net. Despite the rise of the Fmoc/tBu strategy, the Boc approach remains relevant, particularly for hydrophobic peptides prone to aggregation, as the protonated N-terminus after Boc removal can reduce aggregation peptide.com.

Nτ-Trityl (Trt) Protection of the Histidine Imidazole (B134444) Side Chain

Histidine is an amino acid with a basic imidazole side chain, which poses significant challenges in peptide synthesis. The imidazole nitrogen atoms, particularly the Nτ (or N1) atom, possess a lone pair of electrons that can activate the carboxyl group of an adjacent amino acid, leading to enolization and subsequent racemization nih.govmdpi.compeptide.com. Additionally, the imidazole ring can undergo undesired reactions, such as acylation.

Rationale for Trityl Protection: The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group commonly employed for the imidazole nitrogen of histidine peptide.comchempep.comsci-hub.se. Its primary role is to sterically hinder and electronically deactivate the imidazole ring, thereby suppressing the racemization of the histidine residue during peptide coupling steps nih.govpeptide.comchempep.comsci-hub.se.

Deprotection Conditions: The Trt group is stable under the basic conditions used for Fmoc deprotection, making it orthogonal to the Fmoc strategy. However, it is readily cleaved by acidic reagents, typically TFA, often concurrently with the removal of the Boc group peptide.comchempep.com. This compatibility with Boc chemistry is a significant advantage.

Research Findings: Studies have shown that Trt protection is highly effective in minimizing histidine racemization, although other protecting groups like methoxybenzyloxymethyl (MBom) might offer even greater protection in specific, highly demanding scenarios nih.govresearchgate.net. The Trt group's robust nature and established removal protocols make it a standard choice in many peptide synthesis applications.

Glycine (B1666218) Residue Integration and Dipeptide Building Block Design

The incorporation of glycine, the simplest amino acid, into a protected dipeptide building block like Boc-His(Trt)-Gly-OH offers several strategic advantages in peptide synthesis.

This compound as a Unit: In this specific building block, the histidine residue is protected with both Boc on the α-amino group and Trt on the imidazole side chain, while the glycine residue is present with its C-terminus as a free carboxylic acid (-OH). This arrangement allows for direct coupling of the dipeptide unit to a growing peptide chain via its C-terminal carboxyl group, while its N-terminal Boc group is ready for subsequent deprotection and elongation.

Research Context: Dipeptide building blocks, including those involving histidine, are commercially available and widely used in both solution-phase and solid-phase peptide synthesis iris-biotech.demerckmillipore.comiris-biotech.deportonpharma.com. For instance, Fmoc-His(Trt)-Gly-OH has been identified as a preferred building block for specific synthetic targets, underscoring the utility of the His(Trt) moiety in dipeptide form google.com.

Stereochemical Considerations and Enantiomeric Purity

Maintaining the correct stereochemistry (chirality) of amino acid residues is paramount in peptide synthesis, as even minor epimerization or racemization can drastically alter a peptide's biological activity and therapeutic efficacy phenomenex.comtandfonline.com.

Histidine's Racemization Propensity: Histidine is notoriously prone to racemization during peptide synthesis. The basicity of its imidazole ring can promote the formation of oxazolone (B7731731) intermediates or facilitate α-proton abstraction, leading to the loss of stereochemical integrity at the α-carbon nih.govmdpi.com.

Mitigation through Protection: The Nτ-Trityl protection strategy is a primary method for suppressing histidine racemization nih.govpeptide.comchempep.comsci-hub.se. By protecting the imidazole nitrogen, the Trt group reduces the catalytic effect of the imidazole moiety on racemization pathways nih.govmdpi.com.

Dipeptide Role in Purity: The use of pre-formed, stereochemically pure dipeptide building blocks like this compound is instrumental in preserving enantiomeric purity. By ensuring the histidine and glycine residues are already in the correct L-configuration and protected appropriately, the risk of introducing epimers during the synthesis of the dipeptide itself is minimized. When this dipeptide is then coupled to the peptide chain, the inherent protection (especially Trt on His) further safeguards against racemization during the coupling step google.com.

Analytical Verification: The enantiomeric purity of protected amino acids and peptide building blocks is critical. Techniques such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are routinely employed to quantify enantiomeric excess (ee) and ensure that the building blocks meet stringent purity standards, typically exceeding 99.0% ee for L-amino acids phenomenex.comtandfonline.comresearchgate.netcat-online.com.

Synthetic Methodologies and Strategies Utilizing Boc His Trt Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols

Boc-His(Trt)-Gly-OH serves as a key intermediate in SPPS, enabling the controlled assembly of peptide chains. Its utilization is primarily defined by the protective group strategy employed.

In the Boc/Benzyl (B1604629) (Boc/Bn) SPPS strategy, this compound is directly integrated into the growing peptide chain. The Boc group on the N-terminus is removed using mild acidic conditions (e.g., trifluoroacetic acid, TFA) to expose the free amine for the next coupling step. The trityl (Trt) group on the histidine side chain is stable to these conditions and is removed during the final cleavage of the peptide from the solid support, typically using strong acidic cocktails like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) iris-biotech.debiosynth.comiris-biotech.deamericanpeptidesociety.org. This strategy is characterized by the use of benzyl (Bn) protected amino acids and resins, with final cleavage requiring harsher acidic conditions compared to Fmoc/tBu SPPS iris-biotech.deresearchgate.net. The Trt group on histidine is acid-labile and is cleaved during the final acidic global deprotection step iris-biotech.dethermofisher.com.

The Fmoc/tert-Butyl (Fmoc/tBu) SPPS strategy represents the most widely adopted approach in modern peptide synthesis due to its milder deprotection conditions and orthogonality. In Fmoc/tBu SPPS, the N-terminal Fmoc group is base-labile (removed by piperidine), while side-chain protecting groups (such as tert-butyl, tBu) and the resin linker are acid-labile (typically removed by TFA) iris-biotech.debiosynth.comiris-biotech.deamericanpeptidesociety.orgresearchgate.netcsic.escore.ac.uk.

While this compound is primarily designed for Boc/Bn SPPS, understanding its behavior in comparison to Fmoc/tBu strategies is important. In Fmoc/tBu SPPS, histidine is typically protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Boc, rather than Trt, to ensure orthogonality with the tBu side-chain protecting groups iris-biotech.depeptide.com. If this compound were to be used in an Fmoc/tBu protocol, the N-terminal Boc group would require removal under acidic conditions, which is not standard for Fmoc chemistry and could interfere with the acid-labile side-chain protecting groups already present. The Trt group itself is compatible with Fmoc/tBu SPPS as it is acid-labile and removed during the final TFA cleavage iris-biotech.dethermofisher.compeptide.com. However, the presence of the N-terminal Boc group makes this compound inherently more suited for Boc/Bn protocols biosynth.comamericanpeptidesociety.org.

Peptide Coupling Reactions and Reagents

Efficient formation of the peptide bond is critical for successful SPPS. This compound participates in these coupling reactions, where its carboxylic acid group is activated for reaction with the amine of the next amino acid or peptide chain.

The activation of the carboxylic acid of this compound is typically achieved using various coupling reagents, often in conjunction with additives that suppress racemization and enhance reaction rates. Histidine is particularly prone to racemization due to the basicity of its imidazole (B134444) ring, necessitating careful selection of coupling reagents and conditions peptide.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.netacs.org.

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are common reagents for activating carboxylic acids to form O-acylisourea intermediates. These intermediates then react with amines to form amide bonds mdpi.comtandfonline.compeptide.comcsic.esbachem.comgoogle.com. To mitigate racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used. These additives react with the O-acylisourea to form more stable active esters researchgate.netmdpi.comtandfonline.compeptide.combachem.com.

For histidine residues, carbodiimide (B86325) coupling can lead to significant racemization researchgate.netmdpi.commdpi.comnih.govresearchgate.netacs.org. Studies indicate that the use of additives like OxymaPure or Oxyma-B can effectively suppress histidine racemization during DIC-mediated couplings mdpi.comnih.gov. For instance, DIC in combination with Oxyma-B has been shown to yield very low levels of D-His diastereomers when coupling Boc-His(Trt)-OH derivatives mdpi.comnih.gov. While DIC is generally preferred over DCC in SPPS due to the solubility of its urea (B33335) byproduct, other carbodiimides like EDC·HCl can also be used, though they may cause higher levels of racemization, especially in the presence of bases tandfonline.comcsic.esbachem.com.

Uronium and phosphonium (B103445) salt-based reagents are highly efficient coupling agents known for their rapid reaction kinetics and low propensity for racemization, making them particularly suitable for difficult couplings, including those involving histidine researchgate.netmdpi.compeptide.combachem.comluxembourg-bio.comrsc.orggoogle.comiris-biotech.dersc.org.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely recognized for its effectiveness in minimizing racemization, especially with sensitive amino acids like histidine researchgate.netmdpi.comgoogle.com. It is often used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA) rsc.orggoogle.com. For example, HATU has been employed with Boc-His(Trt)-OH in the synthesis of peptides like semaglutide, where it contributed to reduced His racemization compared to other systems google.comgoogle.com.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also potent coupling reagents that offer high efficiency and low racemization researchgate.netpeptide.comluxembourg-bio.com. They are typically used with a base like DIPEA peptide.combachem.com.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based coupling reagent, known for its efficiency and lower toxicity of byproducts compared to BOP researchgate.netpeptide.comluxembourg-bio.com.

These reagents, when used with this compound, facilitate robust amide bond formation, ensuring the stereochemical integrity of the histidine residue researchgate.netmdpi.commdpi.comnih.govgoogle.comgoogle.com.

Table 1: Comparative Racemization Levels with Histidine Coupling

| Coupling Reagent System (Amino Acid: His) | Racemization Level (%) | Reference |

| Boc-His(Boc)-OH / HOBt/HBTU/DiPEA | 2-3% | google.com |

| Boc-His(Trt)-OH / HOBt/HBTU/DiPEA | < 1% | google.com |

| HBTU, HATU, PYBOp, DCC (general) | Significant | mdpi.com |

| DIC/Oxyma-B (for Boc-His(Trt)-OH) | 0.09% | mdpi.comnih.gov |

Note: Data presented are illustrative and may vary based on specific experimental conditions and peptide sequences.

Table 2: Common Protecting Groups for Histidine in SPPS

| Strategy | N-terminal Protection | Histidine Side Chain Protection | Common Reagents/Conditions for Removal |

| Boc/Bn | Boc | Trityl (Trt) | Boc: TFA; Trt: HF, TFMSA |

| Fmoc/tBu | Fmoc | Trt, Mmt, Mtt, Pbf, Boc | Fmoc: Base (Piperidine); Trt/Mmt/Mtt: TFA; Pbf: TFA; Boc: TFA |

Trityl (Trt) is acid-labile and commonly used in both Boc/Bn and Fmoc/tBu strategies for histidine side-chain protection, though its use in Fmoc/tBu is less common than Pbf or Boc. iris-biotech.deiris-biotech.dethermofisher.compeptide.comsigmaaldrich.com.

Compound List:

this compound

Fmoc-His(Trt)-OH

Boc-His(Boc)-OH

Fmoc-His(Pbf)-OH

Fmoc-His(Mmt)-OH

Fmoc-His(Mtt)-OH

Boc-His(Dnp)-OH

Boc-His(Tos)-OH

Boc-His(Bom)-OH

Fmoc-His(Clt)-OH

Activation Reagents and Additives for Amide Bond Formation

Coupling Additives for Enhanced Efficiency and Racemization Suppression

The use of coupling additives is essential to activate the carboxylic acid of this compound, facilitate amide bond formation, and crucially, suppress racemization at the alpha-carbon of histidine. Historically, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) have been widely used. However, concerns regarding their potential explosive properties have led to the development and adoption of safer alternatives.

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or Oxyma Pure, has emerged as a highly effective and safer coupling additive. Research indicates that Oxyma Pure offers comparable or superior performance to HOAt in terms of coupling efficiency and racemization suppression, particularly for challenging amino acids like histidine. It is also noted to be less expensive than HOAt. Studies comparing different additives have demonstrated that Oxyma Pure can significantly reduce the formation of undesired diastereomers (epimers) compared to HOBt.

Table 1: Comparative Performance of Coupling Additives in Dipeptide Synthesis

| Dipeptide Model | Coupling Reagent/Additive | Yield (%) | Racemization (dl %) | Reference |

| Z-Phg-Pro-NH₂ | HOAt/DIC | 81.4 | 3.3 | researchgate.net |

| Z-Phg-Pro-NH₂ | HOBt/DIC | 81.9 | 9.3 | researchgate.net |

| Z-Phg-Pro-NH₂ | Oxyma/DIC | 89.9 | 1.0 | researchgate.net |

| Z-Phe-Val-Pro-NH₂ | HOAt/DIC | 86.1 | 2.1 | researchgate.net |

| Z-Phe-Val-Pro-NH₂ | HOBt/DIC | 78.8 | 8.9 | researchgate.net |

| Z-Phe-Val-Pro-NH₂ | Oxyma/DIC | 89.8 | 3.8 | researchgate.net |

| H-Gly-Cys-Phe-NH₂ | HOAt/DIC | 88.4 | 0.1 | researchgate.net |

| H-Gly-Cys-Phe-NH₂ | HOBt/DIC | 84.1 | 0.2 | researchgate.net |

| H-Gly-Cys-Phe-NH₂ | Oxyma/DIC | 90.8 | 0.1 | researchgate.net |

The Trityl (Trt) group on the histidine imidazole side chain provides a degree of protection against racemization by sterically hindering the reactive sites. However, histidine remains susceptible, and the choice of coupling conditions and additives is critical. For instance, while Oxyma Pure in combination with diisopropylcarbodiimide (DIC) is effective, higher temperatures can still lead to significant epimerization.

Optimization of Coupling Conditions for Histidine Incorporation

Optimizing reaction parameters is crucial for maximizing the yield and purity of peptides synthesized using this compound.

The selection of an appropriate solvent and reaction temperature is vital. Common solvents employed in peptide coupling reactions include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (B109758) (DCM), often in various mixtures. While elevated temperatures can accelerate coupling kinetics, they also significantly increase the risk of racemization, especially for histidine.

Table 2: Histidine Racemization During Coupling Under Varied Temperature Conditions

| Amino Acid Derivative | Coupling Conditions (Reagent/Additive) | Temperature (°C) | Time (min) | D-Isomer (%) | Reference |

| Fmoc-l-His(Trt)-OH | DIC/Oxyma | Room Temp | N/A | 1.8 | nih.gov |

| Fmoc-l-His(Trt)-OH | DIC/Oxyma | 55 | N/A | 31.0 | nih.gov |

| Fmoc-His(Trt)-OH | (Unspecified) | 50 | 10 | 6.8 | amazonaws.com |

| Fmoc-His(Trt)-OH | (Unspecified) | 90 | 2 | >16 | amazonaws.com |

| Fmoc-His(Boc)-OH | (Unspecified) | 50 | 10 | 0.18 | amazonaws.com |

| Fmoc-His(Boc)-OH | (Unspecified) | 90 | 2 | 0.81 | amazonaws.com |

These findings underscore the importance of controlling reaction temperature to minimize racemization when incorporating histidine, even with Trt protection. Strategies involving microwave heating have also been explored to enhance coupling efficiency for challenging residues like histidine.

Monitoring the progress of coupling reactions is essential to ensure complete peptide bond formation and to identify any potential issues. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool used for this purpose, allowing for the quantitative assessment of coupling efficiency and the detection of racemized byproducts. Thin-Layer Chromatography (TLC) can also be employed for qualitative monitoring.

Protecting Group Cleavage and Peptide Release

Once the peptide chain has been assembled, the protecting groups must be removed to yield the final peptide. The Boc and Trt groups on this compound are typically cleaved simultaneously under acidic conditions.

Simultaneous Deprotection of Boc and Trityl Groups Using Trifluoroacetic Acid (TFA)

Trifluoroacetic Acid (TFA) is the reagent of choice for the simultaneous removal of both the Boc and Trt protecting groups. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl cation. This cation can then undergo decarboxylation to liberate the free amine. The Trt group is also acid-labile and is efficiently removed by TFA. This dual deprotection capability of TFA simplifies the final cleavage and deprotection step in the synthesis.

Role of Scavengers in Cleavage Cocktails

During TFA-mediated cleavage, the generated tert-butyl cations, as well as cations from the Trt group, are highly reactive electrophiles. These can alkylate nucleophilic amino acid side chains, such as those found in Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met), leading to the formation of undesirable side products. To prevent these reactions, scavengers are incorporated into the TFA cleavage cocktail.

Commonly used scavengers include:

Triisopropylsilane (TIS) and Triethylsilane (TES) : These are effective in trapping cations generated from acid-labile protecting groups like Trt. sigmaaldrich.comrsc.org

Ethanedithiol (EDT) : Useful for scavenging tert-butyl cations and aiding in the removal of Trt from cysteine. sigmaaldrich.com

Thioanisole, Phenol, Water : These can also act as scavengers, protecting sensitive residues like Trp and Tyr. sigmaaldrich.comrsc.orgresearchgate.netwpmucdn.comgoogle.com

A typical cleavage cocktail might consist of TFA with a combination of scavengers, such as TFA/TIS/Water (e.g., 95:2.5:2.5) or more complex mixtures like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) depending on the specific amino acid composition of the peptide. The judicious selection of scavengers is critical for obtaining a pure final product, especially when dealing with histidine-containing peptides.

Compound List:

this compound

1-Hydroxybenzotriazole (HOBt)

1-Hydroxy-7-azabenzotriazole (HOAt)

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Oxyma Pure

Oxyma-B

Trifluoroacetic Acid (TFA)

Diisopropylcarbodiimide (DIC)

N,N-Dimethylformamide (DMF)

N-Methyl-2-pyrrolidone (NMP)

Dichloromethane (DCM)

tert-Butoxycarbonyl (Boc)

Trityl (Trt)

Triisopropylsilane (TIS)

Triethylsilane (TES)

Ethanedithiol (EDT)

Thioanisole

Phenol

Water

Z-Phg-Pro-NH₂

Z-Phe-Val-Pro-NH₂

H-Gly-Cys-Phe-NH₂

Fmoc-His(Trt)-OH

Fmoc-His(Boc)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Ser(tBu)-OH

Advanced Characterization and Analytical Techniques for Boc His Trt Gly Oh and Its Peptide Products

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity assessment in peptide chemistry, enabling the separation of the target compound from impurities such as unreacted starting materials, by-products, and diastereomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of synthetic peptides and their intermediates like Boc-His(Trt)-Gly-OH. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity.

The purity of a this compound sample is assessed by injecting a solution of the compound onto an HPLC column, typically a C18 column. A gradient of two mobile phases, one aqueous (often water with 0.1% trifluoroacetic acid, TFA) and one organic (often acetonitrile (B52724) with 0.1% TFA), is used to elute the compounds. nih.gov The TFA acts as an ion-pairing agent to improve peak shape. The eluting compounds are detected by a UV detector, usually at a wavelength of 214-220 nm where the peptide bond absorbs.

The resulting chromatogram shows a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. Impurities that can be identified include starting materials [e.g., Boc-His(Trt)-OH], deletion sequences if used in a larger peptide synthesis, or by-products from side reactions.

Table 1: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile in Water |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30-40 °C |

During peptide synthesis, the chiral integrity of amino acids can be compromised, leading to racemization—the conversion of an L-amino acid to a D-amino acid. This results in the formation of diastereomeric peptides, which can have different biological activities. Assessing the diastereomeric purity is therefore critical.

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (sub-2 µm), offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net This makes it exceptionally well-suited for separating closely related species like diastereomers.

To assess the diastereomeric purity of this compound, a chiral stationary phase or a specific set of reversed-phase conditions that can resolve the Boc-L-His(Trt)-Gly-OH from its diastereomer, Boc-D-His(Trt)-Gly-OH, is required. The separation of histidine epimers is a known challenge, and specialized methods are often necessary. bris.ac.uk A patent for a related compound, Boc-His(Trt)-Aib-OH, describes a reversed-phase method capable of separating its isomers, demonstrating the feasibility of such analyses. google.com

Spectroscopic Characterization Methods

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com For this compound, the FT-IR spectrum will display characteristic absorption bands corresponding to its constituent parts.

Key vibrational bands include the N-H stretching of the peptide bond, C=O stretching from the Boc group, the peptide amide I and amide II bands, C=O stretching of the carboxylic acid, and aromatic C-H stretching from the trityl group and imidazole (B134444) ring. The presence and position of these bands help confirm the successful synthesis and protection of the dipeptide. For instance, the characteristic carbonyl stretching vibrations for the Boc protecting group are typically observed around 1690-1710 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |

| N-H (Amide) | Stretching | 3350 - 3250 |

| C-H (Aromatic, Trityl) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Boc group) | Stretching | ~1710 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1530 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques can be used to confirm the structure of this compound.

In the ¹H NMR spectrum, distinct signals can be assigned to the protons of the Boc group (a sharp singlet around 1.4 ppm), the aromatic protons of the trityl group (multiplets between 7.0-7.5 ppm), the protons of the imidazole ring, the α-protons of the histidine and glycine (B1666218) residues, and the β-protons of the histidine side chain. bris.ac.uk The integration of these signals corresponds to the number of protons, further confirming the structure.

¹³C NMR provides information on the carbon skeleton of the molecule. NMR can also be used to monitor the progress of the coupling reaction by observing the disappearance of signals from the starting materials and the emergence of new signals corresponding to the dipeptide product. galedo-bio.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons in this compound

| Proton | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (Boc) | -(C(CH₃)₃) | ~1.4 (singlet, 9H) |

| Glycine α-CH₂ | -NH-CH₂-COOH | ~3.8 - 4.0 (doublet, 2H) |

| Histidine α-CH | -NH-CH(R)-CO- | ~4.2 - 4.5 (multiplet, 1H) |

| Histidine β-CH₂ | -CH-CH₂-Imidazole | ~2.9 - 3.2 (multiplet, 2H) |

| Imidazole C2-H | Aromatic | ~7.5 |

| Imidazole C4-H | Aromatic | ~6.8 |

| Trityl Protons | -C(C₆H₅)₃ | ~7.1 - 7.4 (multiplet, 15H) |

Mass Spectrometry for Molecular Mass Confirmation and Sequence Verification

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound with high accuracy and to verify the sequence of larger peptides derived from it. rockefeller.edu

For this compound (Molecular Formula: C₃₂H₃₄N₄O₅), the expected molecular weight can be precisely calculated and compared against the experimental value obtained from the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

When this dipeptide is incorporated into a larger peptide chain, MS becomes crucial for sequence verification. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of the peptide, fragmenting it, and then analyzing the masses of the fragments. The fragmentation typically occurs along the peptide backbone, producing predictable series of b- and y-ions, which allows the amino acid sequence to be read and confirmed. nih.gov

Table 4: Molecular Mass Information for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₃₄N₄O₅ |

| Average Molecular Weight | 554.64 g/mol |

| Monoisotopic Mass | 554.2533 g/mol |

| Expected [M+H]⁺ Ion (ESI-MS) | 555.2606 m/z |

| Expected [M+Na]⁺ Ion (ESI-MS) | 577.2425 m/z |

Optical Purity Determination Methods

The determination of optical purity is a critical analytical step in the synthesis and quality control of peptides and their intermediates, such as this compound. The presence of undesired enantiomers can significantly impact the biological activity and safety profile of the final peptide product. Therefore, robust analytical methods are required to accurately quantify the enantiomeric excess (e.e.) of this compound and its subsequent peptide products. The primary techniques employed for this purpose are high-performance liquid chromatography (HPLC) with chiral stationary phases and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For N-protected amino acids and dipeptides like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated considerable success.

Research Findings:

Studies on the chiral separation of Nα-Boc amino acid derivatives have shown that mobile phase composition and the nature of the CSP are crucial for achieving optimal resolution. For instance, research on a variety of Nα-Fmoc/Boc protected amino acids revealed that carbohydrate-based CSPs, such as CHIRALPAK® IC, provide excellent selectivity and resolution under specific mobile phase conditions. The chiral recognition on this type of CSP is thought to be influenced by π–π interactions stemming from the protecting groups. rsc.org

Macrocyclic glycopeptide CSPs, like those based on teicoplanin (CHIROBIOTIC® T) and ristocetin (B1679390) A (CHIROBIOTIC® R), are also highly effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.com These phases offer multimodal capabilities, allowing for separations in polar organic, normal-phase, and reversed-phase modes. sigmaaldrich.comsigmaaldrich.com

A patent application for a compound structurally similar to the subject, Boc-His(Trt)-Aib-OH, describes a reversed-phase HPLC method for separating its D- and L-isomers. This method utilizes a C18 column and an optimized mobile phase consisting of acetonitrile, methanol, glacial acetic acid, and triethylamine, achieving a resolution greater than 1.5 between the enantiomeric peaks. google.com This indicates that reversed-phase chromatography with appropriate mobile phase modifiers can also be a viable strategy for the chiral separation of this compound.

Below are representative data tables illustrating typical conditions for the chiral HPLC separation of related N-Boc protected amino acids and dipeptide intermediates.

Table 1: Representative Chiral HPLC Conditions for N-Boc-Amino Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | CHIRALPAK® IC | CHIROBIOTIC® R |

| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid | Methanol/Acetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 220 nm | UV at 230 nm |

| Selectivity Factor (α) | 1.18 - 2.88 | >1.2 |

| Resolution (Rs) | 2.2 - 12.5 | >1.5 |

Data is illustrative and compiled from findings on various N-Boc amino acids. rsc.orgsigmaaldrich.com

Table 2: Reversed-Phase HPLC Conditions for a Boc-His(Trt)-Dipeptide Analog

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 |

| Column Dimensions | Not Specified |

| Mobile Phase | Acetonitrile/Methanol/Glacial Acetic Acid/Triethylamine |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV at 252-256 nm |

| Resolution (Rs) | >1.5 |

Based on the separation of Boc-His(Trt)-Aib-OH and its D-isomer. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers an alternative and powerful method for determining enantiomeric excess. nih.gov This technique typically involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals.

Research Findings:

A recent study demonstrated a ¹⁹F NMR-based strategy for the enantiodiscrimination of amino acids and dipeptides. rsc.org In this method, the chiral compounds are derivatized with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA). The resulting diastereomers exhibit different ¹⁹F chemical shifts, enabling their concurrent resolution and quantification. This approach was successfully applied to various dipeptides, including Ser-His, showcasing its potential applicability to this compound. rsc.org The absolute configuration of the N-terminal amino acid in the dipeptide was found to dictate the relative ¹⁹F chemical shifts between the two enantiomers. rsc.org

The diastereomeric excess of dipeptide formation can also be determined by direct integration of ¹H or ³¹P NMR peaks if the signals of the diastereomers are sufficiently resolved. researchgate.net

Table 3: Example of ¹⁹F NMR for Dipeptide Enantiodiscrimination

| Parameter | Description |

|---|---|

| Chiral Derivatizing Agent | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) |

| Nucleus Observed | ¹⁹F |

| Principle | Formation of diastereomers with distinct ¹⁹F chemical shifts. |

| Quantification | Integration of the respective ¹⁹F signals. |

| Applicability | Demonstrated for various dipeptides, including Ser-His. rsc.org |

This table illustrates a modern NMR-based approach to determining the optical purity of dipeptides.

Applications in Advanced Peptide and Protein Research

Peptide and Protein Design and Engineering

The incorporation of Boc-His(Trt)-Gly-OH into peptide and protein design and engineering endeavors offers researchers a powerful tool to modulate structure and function. The distinct properties of the histidine and glycine (B1666218) residues, coupled with the strategic use of the Boc and trityl protecting groups, facilitate the creation of novel biomolecules with tailored characteristics.

The design of conformationally constrained peptides is a key strategy for enhancing their biological activity, stability, and receptor selectivity. iris-biotech.denih.govuri.edu The His-Gly motif, which can be introduced using this compound, can act as a flexible hinge or a turn-inducing element within a peptide sequence. This flexibility, primarily due to the lack of a side chain on the glycine residue, allows the peptide backbone to adopt specific secondary structures, such as β-turns and loops, which are crucial for molecular recognition. nih.govnih.gov

| Structural Element | Role in Conformational Constraint | Example Application |

|---|---|---|

| Histidine | Side chain can participate in hydrogen bonding and metal coordination to stabilize turns. | Design of cyclic peptides with defined loop structures. |

| Glycine | Provides conformational flexibility, enabling the adoption of tight turns (e.g., β-turns). nih.govnih.gov | Introduction of hinge regions in bioactive peptides. |

| His-Gly Motif | Acts as a potent turn-inducing element. | Mimicking the loop regions of proteins to create peptide-based inhibitors. |

The imidazole (B134444) side chain of histidine is a key catalytic residue in many natural enzymes due to its ability to act as both a proton donor and acceptor at physiological pH. researchgate.netmdpi.com By incorporating the His-Gly motif using this compound, researchers can design synthetic peptides, or "enzyme mimics," that exhibit catalytic activity. mdpi.comnih.gov The glycine residue provides a flexible spacer, allowing the catalytic histidine to orient itself correctly within a defined three-dimensional structure to interact with a substrate.

Protein engineering aims to improve the properties of existing proteins or create entirely new ones. nih.gov The introduction of His-Gly motifs via site-directed mutagenesis or total chemical synthesis using building blocks like this compound can be a valuable strategy for enhancing protein stability. researchgate.netelsevierpure.com Glycine residues, by virtue of their conformational flexibility, can relieve steric strain in tightly packed protein cores, while histidine can form stabilizing hydrogen bonds or salt bridges. nih.gov

Moreover, the unique properties of the His-Gly motif can be exploited to introduce novel functions into proteins. For example, the introduction of a metal-binding site, composed of one or more histidine residues, can be facilitated by the flexibility of an adjacent glycine, allowing the protein to chelate metal ions for catalytic or structural purposes. nih.gov

| Engineered Property | Role of His-Gly Motif | Potential Outcome |

|---|---|---|

| Enhanced Thermal Stability | Glycine provides flexibility to accommodate structural rearrangements at higher temperatures. | Increased protein half-life and utility in industrial processes. |

| Novel Catalytic Activity | Histidine acts as a catalytic residue, with glycine providing optimal positioning. nih.gov | Creation of synthetic enzymes with new substrate specificities. |

| Metal Ion Binding | Histidine side chains coordinate with metal ions. | Development of metalloproteins with specific functions. |

De novo protein design involves the creation of entirely new protein structures from first principles. nih.govacs.orgnih.govyoutube.comresearchgate.net In this field, short peptide fragments with well-defined structural propensities are often used as building blocks. nih.gov The His-Gly motif, readily incorporated using this compound, can serve as a flexible linker between more rigid secondary structural elements, such as alpha-helices and beta-sheets, allowing for the construction of complex protein folds.

The introduction of D-amino acids into peptides (heterochiral systems) can induce unique structural features and confer resistance to proteolysis. The flexibility of glycine makes it particularly accommodating to adjacent D-amino acids, and the His-Gly motif can be used to design novel turns and loops in heterochiral peptides and proteins.

Studies of Biological Interactions and Functional Mimicry

Understanding how peptides and proteins interact with their biological targets is fundamental to drug discovery and molecular biology. This compound provides a means to synthesize peptides that can be used to probe these interactions and to create functional mimics of larger biomolecules.

To investigate the binding of a peptide to its receptor, researchers often synthesize a series of peptide analogs to identify the key amino acids and conformations responsible for binding. researchgate.net The His-Gly motif can be systematically incorporated into different positions within a peptide sequence to explore the conformational requirements of the receptor's binding pocket.

The imidazole side chain of histidine can participate in crucial hydrogen bonding or electrostatic interactions with the receptor, while the flexibility of the glycine can allow the peptide to adapt its conformation to fit the binding site. By observing how modifications to the His-Gly region affect binding affinity, researchers can gain valuable insights into the structure-activity relationship of the peptide-receptor complex. These studies are essential for the rational design of more potent and selective peptide-based therapeutics.

Synthesis of Peptide Fragments for Analogue Development (e.g., GLP-1 Analogue Synthesis)

This compound and similar protected peptide fragments are instrumental in the synthesis of peptide analogues, particularly in the development of therapeutics like Glucagon-Like Peptide-1 (GLP-1) analogues. GLP-1 is a hormone with significant potential in the treatment of type 2 diabetes due to its ability to stimulate insulin secretion in a glucose-dependent manner. However, native GLP-1 has a very short half-life in the body. The development of GLP-1 analogues with extended duration of action is a key area of pharmaceutical research.

The synthesis of these complex peptide analogues is often achieved through solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. In the context of GLP-1 analogue synthesis, Boc-protected amino acids, including Boc-His(Trt)-OH, are frequently utilized, particularly for the N-terminal histidine residue which is crucial for biological activity.

Patents describing the synthesis of GLP-1 analogues such as Liraglutide and Semaglutide highlight the use of a Boc-protected histidine at the N-terminus. The synthesis strategy often involves a convergent approach where protected peptide fragments are synthesized and then ligated together. While not always explicitly mentioning this compound, the methodologies described are amenable to the use of such protected dipeptides to build the larger peptide backbone efficiently. For instance, a common strategy involves the use of Boc-His(Trt)-OH as the final amino acid to be coupled in the synthesis of an N-terminal fragment of a GLP-1 analogue google.comgoogle.comgoogle.com. This fragment can then be condensed with the remainder of the peptide sequence. The use of a pre-formed, protected dipeptide like this compound can streamline this process, reducing the number of individual coupling and deprotection steps required on the solid support.

Development of Amino Acid Amides as Selective Enzyme Inhibitors (e.g., Dipeptidyl Peptidases)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. DPP-4 inhibitors, also known as gliptins, work by prolonging the action of endogenous GLP-1, thereby enhancing insulin secretion and suppressing glucagon release nih.govwikipedia.orgdiabetesjournals.org.

DPP-4 exhibits a high degree of specificity, typically cleaving dipeptides from the N-terminus of polypeptide chains where the penultimate amino acid is proline or alanine wikipedia.org. The development of selective DPP-4 inhibitors is an active area of research, with a focus on designing molecules that fit into the active site of the enzyme and block its activity.

While many successful DPP-4 inhibitors are non-peptidomimetic small molecules, there is also research into peptide-based inhibitors. The structure-activity relationship (SAR) of di- and tripeptides as DPP-4 inhibitors has been a subject of investigation mdpi.com. These studies aim to understand the structural features of peptides that lead to potent and selective inhibition of DPP-4. The presence of specific amino acids and their sequence can significantly influence the binding affinity of a peptide to the enzyme's active site. For dipeptides, those containing aromatic amino acids like tryptophan and aliphatic residues such as leucine, valine, and isoleucine have shown potential for DPP-4 inhibition mdpi.com.

Although the His-Gly sequence is not a classical recognition motif for DPP-4, the exploration of diverse peptide sequences as potential inhibitors is a key aspect of drug discovery. The synthesis of amino acid amides derived from dipeptides like His-Gly, potentially through the use of precursors such as this compound, could be a strategy to explore new chemical space for DPP-4 inhibitors. The histidine residue, with its imidazole side chain, could potentially interact with residues in the active site of DPP-4, and the glycine could provide conformational flexibility.

Exploration of Coordination Chemistry with Metal Ions in Peptide Systems

The imidazole side chain of histidine is a well-known and potent ligand for a variety of metal ions. This makes peptides containing histidine, such as those derived from this compound, of significant interest in the field of coordination chemistry and bioinorganic chemistry. The coordination of metal ions to peptides can influence their structure, stability, and biological activity.

Research has shown that dipeptides containing histidine, such as glycyl-L-histidine (Gly-His) and L-histidylglycine (His-Gly), form stable complexes with transition metal ions like cobalt(II), nickel(II), and zinc(II) rsc.org. The coordination typically involves the "pyridine-like" nitrogen of the imidazole ring and the N-terminal amino group osti.gov. In the case of Gly-His, the metal ion can also promote the deprotonation and coordination of the peptide amide nitrogen, leading to a tridentate chelation rsc.org.

The ability of histidine-containing peptides to coordinate with metal ions has several important implications:

Structural Probes: The interaction with metal ions can be used to probe the structure and conformation of peptides in solution.

Catalysis: Metal-peptide complexes can exhibit catalytic activity, mimicking the function of metalloenzymes.

Biomedical Applications: The metal-binding properties of these peptides can be exploited for the development of diagnostic agents and therapeutics. For example, the well-known GHK-Cu (glycyl-L-histidyl-L-lysine-copper) complex has demonstrated various biological activities, including wound healing and anti-inflammatory effects wikipedia.org.

The synthesis of specific histidine-containing peptide sequences, facilitated by building blocks like this compound, is crucial for systematically studying these metal-peptide interactions and designing novel systems with desired properties.

| Metal Ion | Potential Coordination Sites on His-Gly |

| Cobalt(II) | Imidazole nitrogen, N-terminal amino group, peptide amide nitrogen |

| Nickel(II) | Imidazole nitrogen, N-terminal amino group, peptide amide nitrogen |

| Zinc(II) | Imidazole nitrogen, N-terminal amino group, peptide amide nitrogen |

| Copper(II) | Imidazole nitrogen, N-terminal amino group, peptide amide nitrogen |

Role in Chemical Library Generation

The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of vast numbers of compounds to identify potential new drugs. This compound, as a protected dipeptide, is a valuable building block for the creation of peptide-based chemical libraries.

Utilization in DNA-Encoded Chemical Libraries (DECLs) for Peptide Space Exploration

DNA-encoded chemical libraries (DECLs) represent a powerful technology for the discovery of small molecule ligands for protein targets. In a DECL, each chemical compound is covalently linked to a unique DNA barcode that serves as an amplifiable identifier. This allows for the synthesis and screening of libraries containing billions of different compounds in a single tube nih.gov.

The synthesis of DECLs involves a series of chemical reactions where building blocks are added sequentially, and at each step, a corresponding DNA tag is ligated to the growing barcode. The chemical reactions used in DECL synthesis must be compatible with the DNA tag, which limits the types of chemistry that can be employed.

Protected amino acids and dipeptides like this compound are well-suited for incorporation into DECLs. The Boc and Trt protecting groups are stable under the conditions typically used for DNA ligation and can be removed at a later stage if necessary. The use of a dipeptide building block allows for the rapid exploration of peptide chemical space. By incorporating this compound into a DECL synthesis, a library of peptides containing the His-Gly motif can be generated. This would be particularly useful for identifying binders to targets where a histidine residue is known or suspected to be important for interaction.

Recently, the concept of peptide-encoded libraries (PELs) has emerged as an alternative to DECLs. In PELs, a peptide sequence serves as the barcode instead of DNA. This approach offers the advantage of being compatible with a broader range of chemical reactions, including those that are not DNA-compatible, such as transition metal catalysis . The use of robustly protected building blocks like this compound would be highly advantageous in the synthesis of PELs.

Application in Combinatorial Peptide Synthesis for Research Libraries

Combinatorial peptide synthesis is a powerful method for generating large libraries of peptides for various research applications, including epitope mapping, enzyme substrate identification, and the discovery of peptide-based drugs. One common technique is the "split-and-mix" method, where a solid-phase resin is divided into multiple portions, a different amino acid is coupled to each portion, and then the portions are recombined. This process is repeated for several cycles to generate a library where each resin bead contains a unique peptide sequence.

This compound can be readily incorporated into such combinatorial synthesis workflows. As a dipeptide, it allows for the introduction of two amino acids in a single coupling step, which can be advantageous in terms of efficiency. By including this compound as one of the building blocks in a combinatorial library, researchers can generate a diverse set of peptides containing the His-Gly motif. This can be particularly useful when screening for peptides with specific biological activities where the presence of histidine is desired, for example, in the identification of peptides that bind to metal ions or have catalytic activity. The inclusion of histidine in a combinatorial peptide library has been shown to be effective in identifying specific binding motifs researchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis protocols for Boc-His(Trt)-Gly-OH?

- Methodological Answer :

- Resin and Strategy : Use 2-chlorotrityl chloride (CTC) resin with Fmoc/tBu protection strategies. The His(Trt) side chain is protected to prevent undesired side reactions during coupling .

- Coupling Reagents : Activate carboxyl groups with DIC (diisopropylcarbodiimide) and Oxyma-B in dichloromethane (DCM), which minimizes racemization compared to traditional reagents like HOBt .

- Cleavage Conditions : Liberate the peptide from the resin using a DCM/acetic acid (95:5 v/v) mixture to preserve acid-sensitive groups like Trt .

- Example Protocol Table :

Q. What analytical methods confirm the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC (C18 column, 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 min) at 220 nm. Retention time and peak symmetry indicate purity .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: ~632.7 Da).

- NMR : 1H and 13C NMR in deuterated DMSO to verify backbone and side-chain integrity, with Trt protons appearing as aromatic signals at ~7.3 ppm .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

- Store lyophilized peptide at –20°C in anhydrous DMSO under inert gas (argon or nitrogen) to prevent hydrolysis of the Trt group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can side reactions like racemization or Trt-group cleavage be mitigated during this compound synthesis?

- Methodological Answer :

- Racemization Control : Use low-concentration piperidine (10–20% in DMF) for Fmoc deprotection and minimize exposure time. Oxyma-B/DIC activation reduces racemization risk compared to HOBt .

- Trt Stability : Avoid strong acids (e.g., TFA) during cleavage; use mild acetic acid/DCM mixtures. Monitor HPLC for byproducts (e.g., imidazole ring modifications) .

- Optimization Table :

Q. How does the Trt-protected histidine influence peptide conformational stability in enzyme-substrate studies?

- Methodological Answer :

- Steric Effects : The bulky Trt group restricts histidine’s imidazole ring mobility, potentially altering hydrogen-bonding interactions in enzyme active sites.

- Experimental Design : Compare enzymatic kinetics (e.g., Km, Vmax) of Trt-protected vs. unprotected His-Gly peptides using fluorogenic substrates .

- Case Study : In carboxypeptidase studies, Trt protection reduced substrate binding affinity by 40%, highlighting steric interference .

Q. What computational approaches predict this compound’s solubility and aggregation behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.